molecular formula C6H5BBrFO2 B1284245 3-Bromo-2-fluorophenylboronic acid CAS No. 352535-97-8

3-Bromo-2-fluorophenylboronic acid

Cat. No.: B1284245
CAS No.: 352535-97-8
M. Wt: 218.82 g/mol
InChI Key: QCLOSORNRRMFIA-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3rd and 2nd positions, respectively. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (3-Bromo-2-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst facilitates the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the kinetics of similar boronic pinacol esters are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of novel compounds, which can be used in various applications, including the creation of liquid crystalline fluorobiphenylcyclohexenes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity can be affected by the presence of air . Cyclobutylboronic acid, a similar compound, is known to decompose in air . Therefore, care must be taken when handling these compounds, especially under specific environmental conditions .

Biochemical Analysis

Biochemical Properties

(3-Bromo-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (3-Bromo-2-fluorophenyl)boronic acid a valuable tool in studying protease function and developing protease inhibitors .

Cellular Effects

The effects of (3-Bromo-2-fluorophenyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (3-Bromo-2-fluorophenyl)boronic acid can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This modulation can impact gene expression and cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, (3-Bromo-2-fluorophenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming a covalent bond with the catalytic serine residue. This inhibition can lead to changes in gene expression and cellular function. Additionally, (3-Bromo-2-fluorophenyl)boronic acid can interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-2-fluorophenyl)boronic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-Bromo-2-fluorophenyl)boronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of (3-Bromo-2-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Bromo-2-fluorophenyl)boronic acid can induce toxic effects, including cellular damage and organ dysfunction. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

(3-Bromo-2-fluorophenyl)boronic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, (3-Bromo-2-fluorophenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can be taken up by cells via active transport mechanisms and distributed to specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of (3-Bromo-2-fluorophenyl)boronic acid is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid
  • 2-Fluorophenylboronic acid
  • Phenylboronic acid

Comparison: 3-Bromo-2-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This dual substitution can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(3-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLOSORNRRMFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584268
Record name (3-Bromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-97-8
Record name (3-Bromo-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

290 ml of a 1.6 molar solution of butyllithium in hexane are added dropwise at −70° C. to a solution of 112 g of 2,6-dibromofluorobenzene [1435-54-7] in 1000 ml of diethyl ether. After the mixture has been kept at the same temperature for 2 hours, 60 ml of trimethyl borate are added, and the mixture is stirred at this temperature for 12 hours. After the mixture has been slowly warmed to room temperature, 300 ml of water are added, and the pH is adjusted to 1 by addition of hydrochloric acid. The organic phase is separated off, the aqueous phase is extracted twice with 100 ml of ether each time, and the combined organic phases are dried under reduced pressure, giving 91 g of 3-bromo-2-fluorophenylboronic acid (mixed with its cyclic anhydride) as a brown solid; 1H-NMR (DMSO-d6): 7.1-7.7 (m) ppm, 19F-NMR (DMSO-d6): −99 ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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